Cas no 2172065-56-2 (methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate)

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate
- 2172065-56-2
- EN300-1632137
-
- インチ: 1S/C12H18F2O3/c1-17-9(15)10(6-7-12(13,14)8-10)11(16)4-2-3-5-11/h16H,2-8H2,1H3
- InChIKey: XKCAPUIGWHUJFW-UHFFFAOYSA-N
- SMILES: FC1(CCC(C(=O)OC)(C1)C1(CCCC1)O)F
計算された属性
- 精确分子量: 248.12240076g/mol
- 同位素质量: 248.12240076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 46.5Ų
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632137-0.25g |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 0.25g |
$985.0 | 2023-06-05 | ||
Enamine | EN300-1632137-1.0g |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 1g |
$1070.0 | 2023-06-05 | ||
Enamine | EN300-1632137-10.0g |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 10g |
$4606.0 | 2023-06-05 | ||
Enamine | EN300-1632137-0.1g |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 0.1g |
$943.0 | 2023-06-05 | ||
Enamine | EN300-1632137-250mg |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 250mg |
$985.0 | 2023-09-22 | ||
Enamine | EN300-1632137-50mg |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 50mg |
$900.0 | 2023-09-22 | ||
Enamine | EN300-1632137-500mg |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 500mg |
$1027.0 | 2023-09-22 | ||
Enamine | EN300-1632137-0.05g |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 0.05g |
$900.0 | 2023-06-05 | ||
Enamine | EN300-1632137-2.5g |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 2.5g |
$2100.0 | 2023-06-05 | ||
Enamine | EN300-1632137-5.0g |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |
2172065-56-2 | 5g |
$3105.0 | 2023-06-05 |
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylateに関する追加情報
Introduction to Methyl 3,3-Difluoro-1-(1-Hydroxycyclopentyl)cyclopentane-1-Carboxylate (CAS No. 2172065-56-2)
Methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate (CAS No. 2172065-56-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, characterized by its difluoro substitution and cyclopentyl moieties, presents a promising scaffold for the development of novel therapeutic agents.
The chemical structure of Methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate consists of a cyclopentane ring substituted with a hydroxyl group at the 1-position and a carboxylate ester at the 1-carbon position. The presence of two fluorine atoms at the 3-position introduces electron-withdrawing effects, which can influence the reactivity and binding affinity of the molecule. This structural feature makes it an intriguing candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules often leads to increased lipophilicity and binding affinity to biological targets. Methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate exemplifies this trend, as its difluoro substitution may contribute to its potential as a pharmacophore in medicinal chemistry.
The compound's unique structural features also make it a valuable tool for synthetic chemistry. The presence of both a hydroxyl group and a carboxylate ester provides multiple reactive sites for further functionalization. This versatility allows chemists to explore various derivatization strategies, enabling the synthesis of more complex and diverse molecular libraries. Such libraries are essential for high-throughput screening and the identification of lead compounds for drug development.
Recent studies have highlighted the importance of cycloalkyl-containing compounds in medicinal chemistry. Cycloalkanes, such as cyclopentane, are known to enhance the solubility and bioavailability of drug molecules. Additionally, the incorporation of hydroxyl groups into these structures can improve interactions with biological targets, leading to enhanced therapeutic efficacy. Methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate leverages these properties, making it a promising candidate for further exploration.
The potential applications of Methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use in materials science and agrochemicals. For instance, fluorinated compounds are often employed in the development of advanced materials due to their stability and resistance to degradation. Similarly, these compounds can be utilized in agrochemical formulations to enhance crop protection agents.
The synthesis of Methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms typically requires specialized reagents and techniques to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce such compounds more efficiently, reducing costs and improving accessibility for research purposes.
In conclusion, Methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate (CAS No. 2172065-56-2) is a versatile compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features, including the presence of fluorine atoms and cycloalkyl moieties, make it an attractive scaffold for drug discovery and material science applications. As research continues to uncover new synthetic strategies and applications, this compound is poised to play a crucial role in future advancements.
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